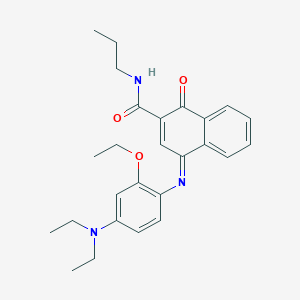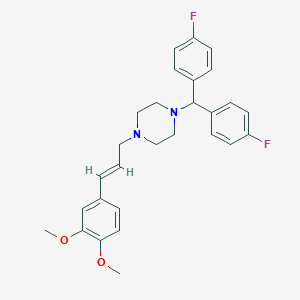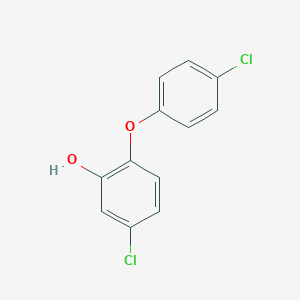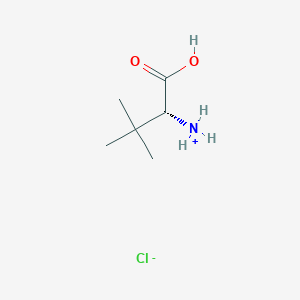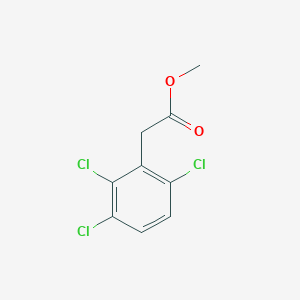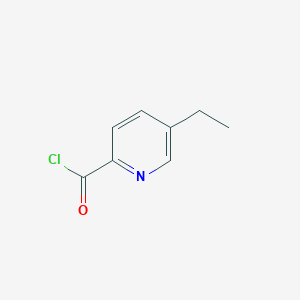
六水合氯化铬(III)
描述
Synthesis Analysis
- Synthesis of Chromium Complexes: Chromium(III) chloride hexahydrate can be synthesized in various forms, including as chromium(II) and chromium(III) complexes. For instance, a study detailed the synthesis and structural characterization of chromium(III) complexes ligated by tris(2-pyridylmethyl)amine (TPA) (Robertson, Carney, & Halfen, 2003).
- Formation of Chromium(III) Complexes with Hexaazamacrocycles: Another approach involves the synthesis of chromium(III) complexes with hexaazamacrocycles, which were structurally characterized using X-ray diffraction (Chandrasekhar, Fortier, & Mcauley, 1993).
Molecular Structure Analysis
The molecular structure of chromium(III) chloride hexahydrate complexes exhibits diverse geometries. Studies indicate octahedral geometries and Jahn-Teller distortions in chromium(II) and chromium(III) complexes, which are consistent with their electronic configurations (Robertson et al., 2003).
Chemical Reactions and Properties
- Reactivity with Organic Compounds: Chromium(III) chloride hexahydrate demonstrates reactivity in various organic reactions. For example, it catalyzes the addition of water and alcohol to α,β-unsaturated ketones, yielding β-hydroxyl and β-alkoxyl ketones in aqueous media (Yun et al., 2018).
- Activation of Acyl C-O Bonds: It also shows potential in activating acyl C-O bonds with magnesium for amidation of esters with nitroarenes (Ling et al., 2019).
Physical Properties Analysis
Studies on chromium(III) complexes reveal insights into their physical properties, including solubility, crystal structure, and coordination geometry. For instance, the structural analysis of chromium(III) complexes with hexaazamacrocycles highlighted specific isomer forms and crystallographic properties (Chandrasekhar et al., 1993).
Chemical Properties Analysis
Chromium(III) chloride hexahydrate's chemical properties, such as its redox behavior, coordination chemistry, and catalytic activities, are significant. Its role as a catalyst in various chemical reactions, including polymerization and organic transformations, is well-documented (Robertson et al., 2003), (Yun et al., 2018).
科学研究应用
环境修复:
- Cr(III) 是人类和动物均衡饮食中必不可少的,这与六价铬 (Cr(VI)) 的毒性和致癌性形成了鲜明对比。研究强调了 Cr(III) 在生物修复技术(如生物修复和植物修复)中对清理受 Cr 污染的土壤、沉积物和水域的重要性 (Zayed & Terry, 2003)。
- 六价铬是一种优先污染物,常见的控制方法涉及还原为 Cr(III) 并随后沉淀。探索了各种吸附剂对铬修复的吸附能力,特别关注了 Cr(III) 和 Cr(VI) 的吸附机理 (Mohan & Pittman, 2006)。
工业应用:
- 三价铬化合物用于各种工业过程。一项研究合成了具有离子交换特性的不溶于水的三价铬化合物,在分离金属离子方面具有应用 (Qureshi, Kumar, & Rathore, 1972)。
- 在皮革鞣制和金属精加工等行业中,将 Cr(VI) 还原为 Cr(III) 至关重要。该综述讨论了铬还原的各种方法,并强调了 Cr(VI) 存在于水溶液中的环境影响 (Barrera-Díaz, Lugo-Lugo, & Bilyeu, 2012)。
生物影响和毒理学:
- 氯化铬(III) 被用作微量营养素和营养补充剂,尽管其益处存在争议。研究表明它与微生物和植物相互作用,突出了对铬化合物的毒性作用和耐受机制 (Cervantes 等人,2001)。
- 另一项研究表明,氯化铬(III) 在被认为无毒的剂量中不会产生染色体损伤,这与六价铬化合物形成对比。这突出了在评估铬毒性时形式和剂量的重要性 (Stearns, Wise, Patierno, & Wetterhahn, 1995)。
作用机制
Target of Action
The primary target of Chromium(III) Chloride Hexahydrate is the Insulin receptor . This receptor plays a crucial role in maintaining normal glucose metabolism and peripheral nerve function .
Mode of Action
Chromium(III) Chloride Hexahydrate, often referred to as a glucose tolerance factor, is a complex of molecules. This complex includes glycine, cysteine, glutamic acid, nicotinic acid, and chromium . The compound acts as an activator of insulin-mediated reactions . It helps maintain the active conformation of the insulin receptor by prolonging the kinase activity of kinases or up-regulating the amount of insulin receptor mRNA levels .
Biochemical Pathways
Chromium(III) Chloride Hexahydrate affects the glucose metabolism pathway . By activating the insulin receptor, it enhances the body’s response to insulin, thereby helping to maintain normal glucose levels . It can also be used as a catalyst in the isomerization of glucose into fructose .
Pharmacokinetics
Chromium absorption can increase with exercise . Once absorbed, chromium is stored in the liver, spleen, soft tissue, and bone . The metabolism of Chromium(III) Chloride Hexahydrate in guinea pigs showed that 69% of the dose remained in the lungs, and only 4% was found in the blood, liver, kidneys, and spleen .
Result of Action
The activation of the insulin receptor by Chromium(III) Chloride Hexahydrate helps to maintain normal glucose metabolism and peripheral nerve function . Providing chromium during Total Parenteral Nutrition (TPN) helps prevent deficiency symptoms including impaired glucose tolerance, ataxia, peripheral neuropathy, and a confusional state similar to mild/moderate hepatic encephalopathy .
Action Environment
The action of Chromium(III) Chloride Hexahydrate can be influenced by environmental factors. For instance, its solubility in water is 585 g/L for the hexahydrate form , which can affect its bioavailability. Moreover, exposure to air can cause Chromium(III) Chloride Hexahydrate to gradually lose its crystalline water and transform into anhydrous Chromium(III) Chloride .
安全和危害
未来方向
Chromium(III) chloride hexahydrate has potential applications in various fields. It can be used as a catalyst in the isomerization of glucose into fructose . It is also involved in the preparation of anhydrous tetrahydrofuran complex of chromium(III) chloride by reacting with trimethylsilylchloride . Furthermore, it finds application in the manufacturing of a variety of products .
属性
IUPAC Name |
trichlorochromium;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAOOBNHPFKCDR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CrH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10025-73-7 (Parent) | |
| Record name | Chromic chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1041001 | |
| Record name | Chromic chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green or violet, deliquescent solid; [Merck Index] Soluble in water at 20 deg C; [ACGIH], GREEN CRYSTALLINE POWDER. | |
| Record name | Chromium(III) chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2501 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 59 | |
| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.76 g/cm³ | |
| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
10060-12-5 | |
| Record name | Chromic chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
83-95 °C | |
| Record name | CHROMIUM(III) CHLORIDE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1532 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

